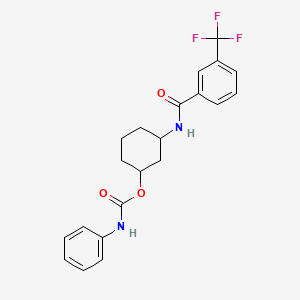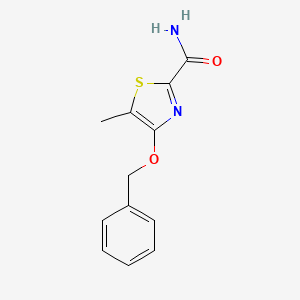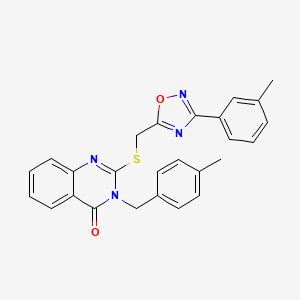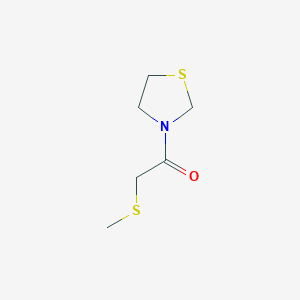![molecular formula C16H24N2O3 B2521697 tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate CAS No. 2138069-63-1](/img/structure/B2521697.png)
tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate, also known as TAOC, is a compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of oxanamide derivatives and has shown promising results in various scientific research applications.
Wirkmechanismus
Tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, which is an enzyme involved in inflammation. tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate also inhibits the activity of certain signaling pathways, such as the NF-kB pathway, which is involved in cancer progression.
Biochemical and Physiological Effects:
tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function in animal models. tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity and stability. However, there are also some limitations to using tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate in lab experiments. For example, it may have limited solubility in certain solvents, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate has been shown to improve cognitive function in animal models, and further studies are needed to determine its potential use in humans. Another potential application is in the development of new antibacterial and antifungal agents. tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate has shown promising results in this area, and further studies are needed to determine its potential as a therapeutic agent. Finally, tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate may also have potential as a tool for studying the activity of certain enzymes and signaling pathways, which could lead to the development of new drugs for various diseases.
Synthesemethoden
The synthesis of tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate involves the reaction between tert-butyl N-(4-hydroxyphenyl) carbamate and 3-aminophenyl-4-bromomethyl oxane. The reaction is carried out in the presence of a base and a solvent. The resulting product is purified using column chromatography, and the final compound is obtained in good yield and purity.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate has been extensively studied for its potential use as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate has also been studied for its antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-16(7-9-20-10-8-16)12-5-4-6-13(17)11-12/h4-6,11H,7-10,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFKYGHXDDASPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/no-structure.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2521617.png)

![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2521620.png)



![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)
![ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2521630.png)

![2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2521632.png)
![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)
